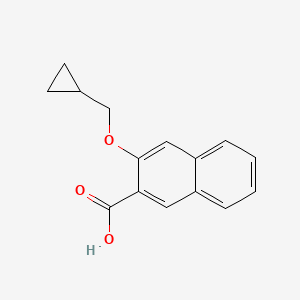
3-(Cyclopropylmethoxy)-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethoxy)-2-naphthoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylmethoxy group attached to a naphthoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethoxy)-2-naphthoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthoic acid and cyclopropylmethanol as the primary starting materials.
Esterification Reaction: The carboxylic acid group of 2-naphthoic acid is first activated using reagents like thionyl chloride to form the corresponding acid chloride.
Nucleophilic Substitution: Cyclopropylmethanol is then introduced to react with the acid chloride, resulting in the formation of this compound through a nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and yield. Quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cyclopropylmethoxy)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the naphthoic acid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and halides are introduced under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethoxy)-2-naphthoic acid has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(Cyclopropylmethoxy)-2-naphthoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparación Con Compuestos Similares
3-(Cyclopropylmethoxy)-2-naphthoic acid is compared with other similar compounds to highlight its uniqueness:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound has a similar structure but differs in the position of the substituents.
3-(Cyclopropylmethoxy)phenylboronic acid: Another related compound with a boronic acid group instead of a carboxylic acid group.
3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde: This compound features an aldehyde group instead of a carboxylic acid group.
These compounds share structural similarities but exhibit different chemical properties and applications, making this compound unique in its own right.
Propiedades
IUPAC Name |
3-(cyclopropylmethoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-7-11-3-1-2-4-12(11)8-14(13)18-9-10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWUBTMEXOJGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B7863471.png)







![1-[4-(Cyclopropylmethoxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B7863542.png)

